molecular formula C15H9NO5 B1349008 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 312746-96-6

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1349008
CAS No.: 312746-96-6
M. Wt: 283.23 g/mol
InChI Key: LOCUVUONCCLSGK-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxybenzamides with phthalic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(2-oxo-phenyl)-1,3-dioxoisoindoline-5-carboxylic acid, while reduction can produce 2-(2-hydroxyphenyl)-1,3-dihydroisoindoline-5-carboxylic acid .

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the dioxoisoindoline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of the hydroxyphenyl group and the dioxoisoindoline moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCUVUONCCLSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353608
Record name 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312746-96-6
Record name 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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